Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate
Overview
Description
Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methoxyphenyl group attached to the pyridine ring, which imparts unique chemical and physical properties to the compound
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets, such as enzymes and receptors, to exert their effects .
Mode of Action
The exact mode of action of Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate is not well-documented. The compound likely interacts with its targets, leading to changes in cellular processes. The nature of these interactions and the resulting changes would depend on the specific targets involved .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects such as neuroprotection and anti-inflammatory properties .
Result of Action
Similar compounds have been shown to have promising neuroprotective and anti-inflammatory properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. These factors could include pH, temperature, presence of other molecules, and the specific cellular environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate typically involves the condensation of 4-methoxybenzaldehyde with 2-methylpyridine-3-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then esterified using ethyl alcohol and an acid catalyst to yield the final compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
- 5-hydroxy-8-methoxy-2-[2-(4′-methoxyphenyl)-ethyl]chromone
Uniqueness
Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate is unique due to its specific structural features, such as the presence of both a methoxyphenyl group and a pyridine ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
IUPAC Name |
ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-4-20-16(18)14-9-10-15(17-11(14)2)12-5-7-13(19-3)8-6-12/h5-10H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJPYBCVSHUWOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459543 | |
Record name | Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2004-63-9 | |
Record name | Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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